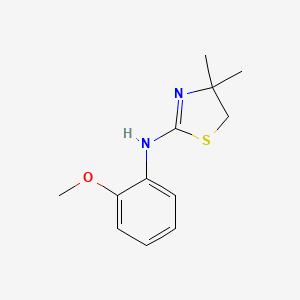

N-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine

Description

N-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine (CAS: 522607-01-8) is a thiazoline derivative characterized by a 4,5-dihydrothiazole core substituted with a 2-methoxyphenylamine group and two methyl groups at the 4-position of the thiazoline ring. Its molecular formula is C₁₂H₁₅N₂OS, with a molecular weight of 235.32 g/mol (estimated based on structural analogs) .

Properties

IUPAC Name |

N-(2-methoxyphenyl)-4,4-dimethyl-5H-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-12(2)8-16-11(14-12)13-9-6-4-5-7-10(9)15-3/h4-7H,8H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOBBOSOPLSMTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC(=N1)NC2=CC=CC=C2OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 2-methoxyaniline with a thiazole derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that thiazole derivatives, including N-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine, exhibit promising anticancer properties. For instance, compounds with thiazole moieties have been synthesized and tested against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the thiazole ring enhances cytotoxicity against cancer cells.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (lung adenocarcinoma) | 23.30 ± 0.35 | Induction of apoptosis |

| Other thiazole derivatives | U251 (glioblastoma) | < 30 | Inhibition of cell proliferation |

These findings highlight the potential of thiazole-based compounds as anticancer agents and warrant further investigation into their mechanisms and efficacy.

Antibacterial Properties

Thiazole derivatives have also been explored for their antibacterial activities. Research indicates that this compound and similar compounds demonstrate effective inhibition against a range of bacterial strains. The antibacterial efficacy is often attributed to structural features that facilitate interaction with bacterial enzymes or cell membranes.

Neuropharmacology

Anticonvulsant Effects

In neuropharmacological studies, thiazole-containing compounds have been evaluated for their anticonvulsant properties. For example, a recent study assessed the anticonvulsant effectiveness of various thiazole derivatives using a picrotoxin-induced convulsion model. The results indicated that certain derivatives exhibited significant protective effects against seizures.

| Compound | Model Used | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|---|

| This compound | Picrotoxin model | 18.4 | 170.2 | 9.2 |

This data suggests that the compound may modulate neurotransmitter systems or ion channels involved in seizure activity.

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized for improved yield and purity. A novel synthetic route has been proposed to enhance the efficiency of producing this compound while minimizing by-products. This method is critical for scaling up production for further research and potential therapeutic use.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-Methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (No Methyl Groups)

N-(2-Ethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine

- Molecular Formula : C₁₃H₁₈N₂OS

- Molecular Weight : 250.36 g/mol

- Key Difference : Ethoxy group replaces methoxy, enhancing electron-donating effects and metabolic stability.

- Applications : Used in hybrid Lewis acid/base catalysis due to its bulky substituents .

Aryl Substituent Variations

N-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

N-(2-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine

- Molecular Formula : C₁₁H₁₃ClN₂S

- Molecular Weight : 240.75 g/mol

- Key Difference : Chlorine atom introduces electronegativity, enhancing halogen bonding interactions.

- Synthetic Utility : Intermediate in fungicide development .

Heterocyclic Hybrids

N-[(2-Methoxyphenyl)diphenylmethyl]-1,3-thiazol-2-amine (T122)

4-(4-Methoxyphenyl)thiazol-2-amine

- Molecular Formula : C₁₀H₉N₂OS

- Molecular Weight : 211.25 g/mol

- Key Difference : Fully aromatic thiazole ring (vs. dihydrothiazoline) enhances planarity and conjugation.

- Applications : Precursor for fluorescent probes in cellular imaging .

Comparative Data Table

Research Findings and Trends

- Electronic Effects : Methoxy and ethoxy groups enhance electron density on the aryl ring, improving interactions with electron-deficient biological targets (e.g., enzymes with cationic active sites) .

- Biological Activities : Thiazol-2-amine derivatives with halogen substituents (e.g., Cl, Br) show enhanced antimicrobial properties, while methoxy variants are explored for CNS-targeting drugs .

Biological Activity

N-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and related studies.

Biological Activities

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Compounds containing the thiazole moiety have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that derivatives with electron-donating groups like methoxy enhance antimicrobial efficacy compared to their counterparts without such substitutions .

2. Antitumor Properties

Thiazole derivatives are also recognized for their antitumor activities. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring can significantly affect cytotoxic activity against cancer cell lines. In particular, compounds similar to this compound have demonstrated promising results in inhibiting cell proliferation in various cancer models .

3. Mechanisms of Action

The mechanisms through which thiazole derivatives exert their biological effects include:

- Inhibition of Enzyme Activity : Many thiazole compounds act as enzyme inhibitors, affecting pathways critical for cell survival and proliferation.

- Induction of Apoptosis : Some studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Thiazoles may interfere with the cell cycle progression, particularly at the G1/S or G2/M checkpoints .

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

A study conducted on a series of thiazole derivatives including this compound revealed an IC50 value of approximately 1.98 µg/mL against A549 lung cancer cells. This suggests significant potential for further development as an anticancer agent .

Q & A

Q. What are the established synthetic routes for N-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine, and what are their key reaction conditions?

The compound is synthesized via cyclization reactions. A common method involves reacting 2-methylphenyl isothiocyanate with 2,3-dimethyl-2-butanamine in the presence of a base (e.g., sodium hydride) under inert conditions (50–70°C) . Another route uses 2-aminoethanethiol and 2-methoxyphenyl isothiocyanate under basic conditions to form a thiourea intermediate, which cyclizes into the thiazole ring . Key parameters include temperature control (to avoid side reactions) and inert atmospheres (to prevent oxidation).

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Structural validation requires a combination of:

- Elemental analysis to confirm C, H, N, and S composition .

- NMR spectroscopy (¹H and ¹³C) to resolve the thiazole ring protons (δ 2.5–3.5 ppm for methyl groups) and methoxyphenyl aromatic protons (δ 6.8–7.2 ppm) .

- X-ray crystallography to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .

- Mass spectrometry to verify molecular weight (e.g., 229.28 g/mol for the pyrimidine analog) .

Q. What are the primary biological activities reported for this compound?

Thiazole derivatives, including this compound, exhibit antimicrobial, antifungal, and anticancer activities. For example, analogs show IC₅₀ values of 10–30 μM against U251 glioblastoma cells via apoptosis induction . The methoxyphenyl and thiazole groups enable hydrogen bonding and π-π stacking with biological targets like enzymes or receptors .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what challenges arise in reproducibility?

Industrial-scale synthesis may adopt continuous flow processes with automated reactors to control temperature, pressure, and reactant concentrations . Challenges include:

- Byproduct formation due to incomplete cyclization (mitigated by excess base or prolonged reaction times).

- Purification difficulties from residual thiourea intermediates (resolved via column chromatography or recrystallization) .

- Reproducibility issues in inert atmosphere maintenance (addressed using Schlenk-line techniques) .

Q. What computational methods are suitable for studying the compound’s electronic properties and binding interactions?

- Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict reactivity (e.g., electron-withdrawing groups on the phenyl ring enhance antimicrobial activity) .

- Molecular docking (e.g., AutoDock Vina) models interactions with targets like DNA topoisomerase II or kinase enzymes .

- Molecular Dynamics (MD) simulations assess stability of ligand-protein complexes over time .

Q. How can crystallographic data resolve contradictions in reported biological activity?

Conflicting bioactivity data (e.g., variable IC₅₀ values) may arise from polymorphic forms or solvate differences. Single-crystal X-ray structures (e.g., using SHELXL ) identify:

- Conformational flexibility of the thiazole ring.

- Hydrogen-bonding networks (e.g., N–H⋯N interactions in analogs like N-(4-chlorophenyl)-thienopyridine derivatives) .

- Substituent orientation (e.g., methoxy group positioning affects π-stacking with DNA) .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.